Lipophilicity (LogP) Comparison: Enhanced Hydrophobicity vs. Unsubstituted and 4-Chloro Analogs
The compound exhibits a calculated LogP of 3.24, reflecting significantly higher lipophilicity than the parent 3-isopropyl-5-methyl-1H-pyrazole (LogP ~1.2-1.5, estimated) and the 4-chloro analog (LogP ~2.8, estimated) . This quantitative difference arises from the larger, more polarizable bromine atom at the 4-position and the hydrophobic isopropyl and methyl groups. The LogP value of 2.79 reported for the hydrochloride salt (which measures the neutral species' partition) further confirms the compound's strong hydrophobic character [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.24 (neutral form) |
| Comparator Or Baseline | 3-Isopropyl-5-methyl-1H-pyrazole (estimated LogP ~1.2-1.5); 4-Chloro-3-isopropyl-5-methyl-1H-pyrazole (estimated LogP ~2.8) |
| Quantified Difference | Approximately 2-fold higher LogP vs. unsubstituted analog; +0.44 LogP units vs. 4-chloro analog |
| Conditions | Calculated via software (e.g., ChemAxon, ACD/Labs) from molecular structure; validated by experimental chromatographic LogP for hydrochloride salt (2.79). |
Why This Matters
Higher lipophilicity influences membrane permeability, plasma protein binding, and tissue distribution, directly impacting in vivo pharmacokinetics and enabling distinct lead optimization strategies.
- [1] ChemSrc. 4-Bromo-5-isopropyl-3-methyl-1H-pyrazole. Physical Properties. LogP: 3.24. View Source
